REACTION_CXSMILES
|
[C-]#N.[K+].[CH3:4][N:5](C=O)C.[C:9]([O:12][CH2:13][C:14]1([CH2:17]Br)[CH2:16][CH2:15]1)(=[O:11])[CH3:10].O>C1(C)C=CC=CC=1>[C:9]([O:12][CH2:13][C:14]1([CH2:17][C:4]#[N:5])[CH2:16][CH2:15]1)(=[O:11])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
667 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
1417 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1417 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1(CC1)CBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
kept stirring to complete dissolution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 L 4-neck round bottle flask was equipped with mechanical stirrer
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Type
|
ADDITION
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Details
|
When the addition
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Type
|
STIRRING
|
Details
|
with stirring about 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to about 20˜25° C
|
Type
|
STIRRING
|
Details
|
with stirring over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with 3500 mL of toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1(CC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1253 g | |
YIELD: CALCULATEDPERCENTYIELD | 119.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |